Omeprazole Acid Methyl Ester Sulfide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

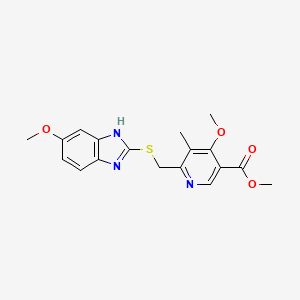

Omeprazole Acid Methyl Ester Sulfide is a derivative of omeprazole, a well-known proton pump inhibitor used to treat conditions like gastroesophageal reflux disease (GERD) and peptic ulcers . This compound is characterized by its unique chemical structure, which includes a substituted benzimidazole ring and a methanesulfinyl group .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Omeprazole Acid Methyl Ester Sulfide typically involves the oxidation of omeprazole sulfide. One common method uses hydrogen peroxide (H₂O₂) as the oxidizing agent in the presence of a catalyst such as soybean pod peroxidase (SPP) in a water-in-oil microemulsion system . The reaction conditions are optimized using response surface methodology (RSM) to achieve high yield and enantioselectivity .

Industrial Production Methods

Industrial production of this compound often employs environmentally friendly catalysts and solvents to minimize waste and improve efficiency. The use of aqueous coating dispersions without organic solvents is one such method, which is particularly useful in the production of enteric-coated pellets for pediatric formulations .

Análisis De Reacciones Químicas

Types of Reactions

Omeprazole Acid Methyl Ester Sulfide undergoes various chemical reactions, including:

Oxidation: Conversion to sulfoxides and sulfones using oxidizing agents like hydrogen peroxide.

Reduction: Reduction back to the sulfide form using reducing agents.

Substitution: Nucleophilic substitution reactions involving the benzimidazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) in the presence of catalysts like SPP.

Reduction: Common reducing agents include sodium borohydride (NaBH₄).

Substitution: Reagents such as alkyl halides and bases are used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Omeprazole sulfide.

Substitution: Various substituted benzimidazole derivatives.

Aplicaciones Científicas De Investigación

Omeprazole Acid Methyl Ester Sulfide has a wide range of applications in scientific research:

Mecanismo De Acción

Omeprazole Acid Methyl Ester Sulfide exerts its effects by inhibiting the H⁺/K⁺-ATPase enzyme system in gastric parietal cells . This inhibition prevents the secretion of hydrochloric acid (HCl) into the gastric lumen, thereby reducing stomach acidity . The compound binds covalently to the enzyme, leading to prolonged suppression of acid secretion .

Comparación Con Compuestos Similares

Similar Compounds

Omeprazole: The parent compound, widely used as a proton pump inhibitor.

Esomeprazole: The S-isomer of omeprazole, known for its higher bioavailability and efficacy.

Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.

Uniqueness

Omeprazole Acid Methyl Ester Sulfide is unique due to its specific chemical structure, which allows for distinct reactivity and stability compared to other proton pump inhibitors . Its ability to form stable enteric-coated formulations makes it particularly valuable in pediatric medicine .

Actividad Biológica

Omeprazole Acid Methyl Ester Sulfide (OMES) is a derivative of the widely used proton pump inhibitor omeprazole, primarily known for its role in reducing gastric acid secretion. This article delves into the biological activity of OMES, focusing on its pharmacodynamics, metabolic pathways, and potential therapeutic implications based on various research findings.

Overview of Omeprazole and Its Derivatives

Omeprazole is a benzimidazole derivative that functions as a specific inhibitor of the gastric (H+-K+)-ATPase enzyme, crucial for gastric acid secretion. The mechanism involves the conversion of omeprazole into its active sulfenamide form in acidic environments, which then covalently binds to cysteine residues on the ATPase, leading to its inhibition . The biological activity of OMES can be understood through its chemical reactivity and metabolic pathways.

Chemical Structure : OMES is characterized by the presence of a methyl ester and a sulfide group, which contribute to its reactivity and bioactivity.

Mechanism :

- Inhibition of H+-K+ ATPase : Similar to omeprazole, OMES inhibits gastric acid secretion by targeting the H+-K+ ATPase enzyme. The acidic environment enhances this inhibitory effect significantly .

- Formation of Reactive Metabolites : Upon administration, OMES undergoes metabolic conversion, resulting in various metabolites that may exhibit distinct biological activities. Notably, studies have indicated that the metabolites formed can differ based on administration routes and conditions .

Pharmacokinetics and Metabolism

Research has shown that OMES is metabolized into several metabolites in vivo, particularly in the brain and plasma. A study identified up to seventeen metabolites through various administration routes (oral, intravenous, intraperitoneal), highlighting the complexity of its metabolism . The brain-to-plasma partition coefficient (Kp) indicates how effectively these metabolites can penetrate the blood-brain barrier, which is crucial for understanding potential central nervous system effects.

Biological Activity and Therapeutic Implications

The biological activity of OMES extends beyond acid suppression:

Case Studies and Research Findings

- Study on Gastric Secretion Inhibition :

- Metabolite Profiling :

- Bioequivalence Studies :

Data Summary

| Parameter | Findings |

|---|---|

| Inhibition Mechanism | Covalent binding to H+-K+ ATPase |

| Number of Identified Metabolites | 17 |

| Routes of Administration | Oral, IV, IP |

| CNS Distribution | Evaluated via brain-to-plasma partition coefficient (Kp) |

| Clinical Applications | GERD treatment; potential anti-inflammatory effects |

Propiedades

IUPAC Name |

methyl 4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-5-methylpyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4S/c1-10-15(19-8-12(16(10)24-3)17(22)25-4)9-26-18-20-13-6-5-11(23-2)7-14(13)21-18/h5-8H,9H2,1-4H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIIBPAIRGUTVPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CN=C1CSC2=NC3=C(N2)C=C(C=C3)OC)C(=O)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858257 |

Source

|

| Record name | Methyl 4-methoxy-6-{[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-5-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120003-82-9 |

Source

|

| Record name | Methyl 4-methoxy-6-{[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-5-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.